molecular formula C12H22O4S B2795016 Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate CAS No. 2095410-20-9

Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate

Cat. No.: B2795016
CAS No.: 2095410-20-9
M. Wt: 262.36
InChI Key: LIAQRYGTQWMSIP-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate is a synthetic ester compound intended for research and development purposes. This chemical features a pentanoate ester core modified with a thioether linkage to a methoxyoxoethyl group, a structure that suggests potential utility in various investigative domains. Compounds with similar ester and thioether functionalities are frequently employed in medicinal chemistry as synthetic intermediates or prodrugs, particularly in the development of transdermal absorption formulations . The molecular structure of this reagent, which includes ester groups and a sulfur-based chain, aligns with physicochemical properties often associated with skin permeation, making it a candidate for studies related to dermal delivery systems . Furthermore, the presence of the thioether bond is of significant interest in biochemical research, as such motifs can be involved in probing metabolic pathways or serving as precursors in the synthesis of more complex molecules. As a research-grade material, this compound offers scientists a valuable building block for method development, compound library synthesis, and investigating structure-activity relationships (SAR), especially in the field of toxicology and skin sensitization prediction using machine learning models . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(2-methoxy-2-oxoethyl)sulfanyl-2,2-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4S/c1-5-16-11(14)12(2,3)7-6-8-17-9-10(13)15-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAQRYGTQWMSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate typically involves the esterification of 5-((2-methoxy-2-oxoethyl)thio)-2,2-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate involves its interaction with specific molecular targets. The thioether linkage and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound shares structural motifs with several analogs, differing primarily in ester groups, substituents, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) CAS/Identifier Key References
Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate Ethyl ester, thioether, methoxy-oxoethyl 278.58 EN300-379662
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate Isobutyl ester, phenoxy, dimethyl groups Not provided 149105-26-0
Pent-4-en-1-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate Unsaturated ester (pent-4-en-1-yl), phenoxy 318.43 (calculated) Not provided
1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate Phthalimide ester, phenoxy 396.45 (calculated) Not provided
Prop-2-yn-1-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate Propargyl ester, phenoxy 300.39 (calculated) Not provided
Key Observations :

Ester Group Impact: The ethyl ester in the target compound may offer intermediate hydrophobicity compared to bulkier isobutyl () or unsaturated pent-4-en-1-yl esters (). Propargyl () and phthalimide esters () introduce reactivity for click chemistry or photolytic cleavage, respectively. Thioether vs. Ether Linkages: The thioether (-S-) in the target compound may enhance nucleophilic reactivity compared to phenoxy ethers (e.g., ).

Phthalimide derivatives (e.g., ) achieve 98% yield via carbodiimide-mediated coupling, suggesting efficient routes for ester diversification.

Physicochemical Properties: Thioether-containing compounds (target) may exhibit lower melting points and higher solubility in polar solvents compared to phenoxy analogs. Unsaturated esters () could undergo further functionalization (e.g., hydrogenation), while propargyl esters () enable alkyne-specific reactions.

Stability and Reactivity

  • Hydrolytic Stability : Ethyl esters generally hydrolyze slower than methyl esters but faster than bulky isobutyl esters. The thioether group may reduce susceptibility to enzymatic cleavage compared to oxygen analogs.
  • Thermal Stability: Phenoxy-containing compounds () likely exhibit higher thermal stability due to aromatic conjugation, whereas unsaturated esters () may polymerize at elevated temperatures.

Biological Activity

Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The molecular formula is C13H24O3SC_{13}H_{24}O_3S, and its structure includes an ethyl ester group, a sulfanyl moiety, and a ketone functionality.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. This compound may demonstrate similar effects due to the presence of the sulfanyl group, which can scavenge free radicals.

Antimicrobial Properties

Studies have shown that compounds containing sulfanyl groups often possess antimicrobial activity. For instance, derivatives of thioesters have been documented to inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli warrants further investigation.

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, thioesters are known to influence enzymatic reactions by modifying enzyme active sites. This could have implications in drug development for conditions like diabetes or obesity.

Case Studies

  • Antioxidant Efficacy : A study evaluating the antioxidant capacity of similar thioester compounds showed a reduction in lipid peroxidation by up to 70% when tested in vitro. This suggests potential for this compound in preventing cellular damage.
  • Antimicrobial Activity : In a comparative study of various thioether compounds, one derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. Further studies on this compound could reveal similar or enhanced properties.
  • Enzyme Interaction : Research on related compounds has shown that modifications at the sulfanyl position can significantly alter enzyme binding affinities. This could be explored further with this compound to identify specific targets within metabolic pathways.

Data Table

Biological Activity Description Reference
AntioxidantReduces oxidative stress; potential for cellular protection
AntimicrobialInhibits growth of bacteria; MIC studies needed
Enzyme InhibitionPossible modification of enzyme activity; further studies required

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution or esterification reactions. For example, redox-active esters (e.g., 1,3-dioxoisoindolin-2-yl intermediates) can be coupled with thiol-containing precursors under photoredox catalysis to introduce the sulfanyl group . Purification often employs silica gel chromatography (e.g., 10–30% EtOAc/hexanes gradient) or preparative TLC for isomers . Purity (>95%) is validated via HPLC or LC-MS, with structural confirmation by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, sulfanyl protons at ~2.5–3.5 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, confirming stereochemistry and bond lengths/angles .
  • IR Spectroscopy : Confirms ester C=O (1720–1740 cm1^{-1}) and sulfanyl S-H (2550–2600 cm1^{-1}) stretches .

Advanced Research Questions

Q. How does the sulfanyl group influence the compound’s reactivity in nucleophilic or radical reactions?

Methodological Answer: The sulfanyl (-S-) group acts as a soft nucleophile, participating in thiol-ene "click" chemistry or radical-polar crossover mechanisms. For example, in photoredox systems, the sulfanyl moiety stabilizes transient radicals, enabling fluorination or alkylation at adjacent carbons . Computational studies (DFT) can model electron density shifts around the sulfur atom to predict regioselectivity .

Q. What computational strategies are used to predict the compound’s electronic properties and binding affinities?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies (e.g., using B3LYP/6-31G* basis sets) to assess redox potential and nucleophilicity .
  • Molecular Docking : Software like AutoDock Vina simulates interactions with biological targets (e.g., enzymes), guided by the oxadiazole ring’s π-π stacking potential .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

Methodological Answer: Discrepancies between XRD and NMR data (e.g., unexpected diastereomer ratios) require:

  • Dynamic NMR : To detect conformational exchange in solution.
  • TWINABS Analysis : For refining twinned crystals in SHELXL .
  • Synchrotron XRD : High-resolution data collection resolves ambiguous electron density maps .

Q. What methodologies assess the compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?

Methodological Answer:

  • Enzyme Assays : Measure IC50_{50} values against targets (e.g., acetylcholinesterase) using Ellman’s reagent for thiol-dependent enzymes .
  • Microbial Screening : Broth microdilution (CLSI guidelines) tests minimum inhibitory concentrations (MICs) against Gram+/Gram- bacteria .

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